molecular formula C15H24N4O3S B2685436 cyclopentyl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903907-26-5

cyclopentyl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2685436
CAS RN: 1903907-26-5
M. Wt: 340.44
InChI Key: QYMAKTWHALBAAG-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, also known as CPI-1189, is a novel compound that has shown potential in treating various neurological disorders. It belongs to the class of imidazoline receptor ligands and has been studied extensively for its therapeutic benefits.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chirality and Cyclisation Reactions : Research highlights the importance of 'hidden' axial chirality in reactions involving enol(ate) intermediates, demonstrating complex cyclisation reactions that proceed with retention of configuration, leading to high enantiomeric purity in products. This indicates the compound's potential involvement in stereoselective synthesis and its importance in producing chiral molecules for pharmaceutical applications (Betts et al., 1999).

  • Antileukemic Agents and Enzyme Inhibition : The synthesis of specific labeled compounds demonstrates the compound's potential relevance in the development of antileukemic agents and as potent inhibitors of specific enzymes, such as adenosine deaminase. This suggests a possible avenue for research into cancer treatment and enzyme regulation (Woo & Lee, 1990).

Catalytic and Synthetic Applications

  • Ugi Reaction for Derivative Synthesis : The Ugi four-component reaction's scope in synthesizing fully protected natural and unnatural derivatives, including N-acetylcysteine and glutathione derivatives, underscores the versatility of similar compounds in complex organic syntheses. This demonstrates their role in the synthesis of biologically active molecules (Zhdanko et al., 2009).

  • Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety indicates the potential antimicrobial applications of related compounds. This suggests the chemical's utility in creating new antimicrobial agents through synthetic chemistry (Darwish et al., 2014).

Molecular Structure Analysis

  • X-ray Crystallography for Structural Elucidation : The use of X-ray crystallography to establish the structure of specific cyclic compounds derived from similar chemical reactions suggests the importance of such compounds in understanding molecular and crystal structures. This aids in the design of molecules with desired physical and chemical properties (Li et al., 2019).

properties

IUPAC Name

cyclopentyl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-17-11-14(16-12-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMAKTWHALBAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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